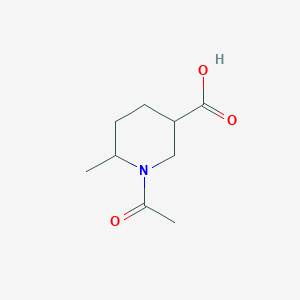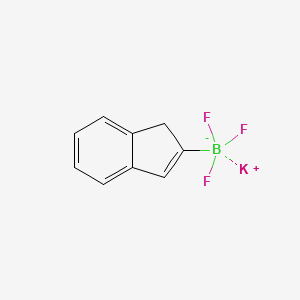
2-Methyl-3-piperidinemethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-methylpiperidin-3-yl)methanamine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-methylpiperidin-3-yl)methanamine typically involves the cyclization of appropriate precursors. One common method is the reductive amination of 2-methylpiperidine with formaldehyde and hydrogen in the presence of a catalyst such as palladium on carbon. This reaction proceeds under mild conditions and yields the desired amine .
Industrial Production Methods
Industrial production of (2-methylpiperidin-3-yl)methanamine often involves large-scale reductive amination processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and advanced catalytic systems allows for high yields and purity of the final product .
化学反応の分析
Types of Reactions
(2-methylpiperidin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield secondary or tertiary amines, depending on the reducing agent and conditions used.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
(2-methylpiperidin-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (2-methylpiperidin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
類似化合物との比較
Similar Compounds
Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.
N-methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.
2-methylpiperidine: A derivative with a methyl group attached to the carbon adjacent to the nitrogen atom.
Uniqueness
(2-methylpiperidin-3-yl)methanamine is unique due to the presence of both a methyl group and an amine group on the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C7H16N2 |
|---|---|
分子量 |
128.22 g/mol |
IUPAC名 |
(2-methylpiperidin-3-yl)methanamine |
InChI |
InChI=1S/C7H16N2/c1-6-7(5-8)3-2-4-9-6/h6-7,9H,2-5,8H2,1H3 |
InChIキー |
IHCFLCGOIQJTSJ-UHFFFAOYSA-N |
正規SMILES |
CC1C(CCCN1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


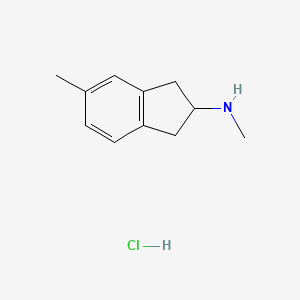
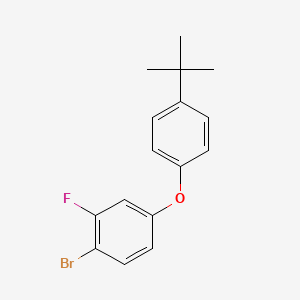
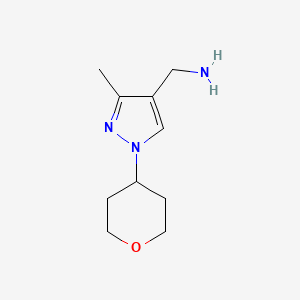
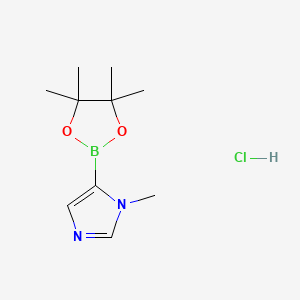
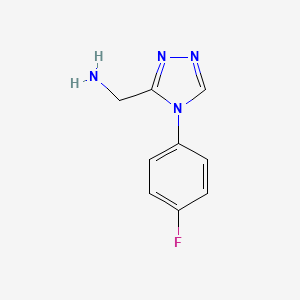
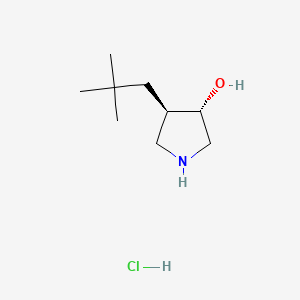
![2H,3H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B13487272.png)
![tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]-N-methylcarbamate](/img/structure/B13487284.png)
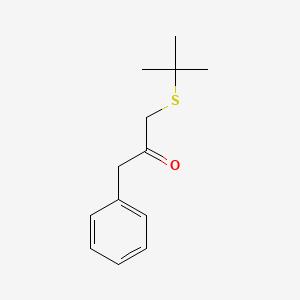
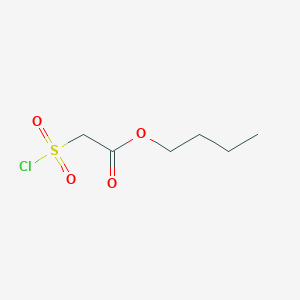
![4-Boc-7-bromo-9-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13487305.png)
![2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine](/img/structure/B13487317.png)
